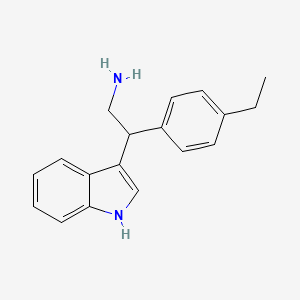
2-(4-ethylphenyl)-2-(1H-indol-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-ethylphenyl)-2-(1H-indol-3-yl)ethanamine is a useful research compound. Its molecular formula is C18H20N2 and its molecular weight is 264.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-ethylphenyl)-2-(1H-indol-3-yl)ethanamine, also known as a derivative of the indole class, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure that combines an indole moiety with an ethylphenyl group, which may influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways.
- Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes associated with cancer cell proliferation and inflammation, potentially leading to anticancer and anti-inflammatory effects .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.5 | Apoptosis induction |
| PC-3 (Prostate) | 21.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several pathogens:
- Bacterial Inhibition : Studies have reported that it possesses inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mode of action involves disruption of bacterial cell wall synthesis and interference with DNA replication.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| S. aureus | 32 |
| E. coli | 64 |
Neuroprotective Effects
Emerging studies suggest neuroprotective properties, particularly in models of neurodegenerative diseases:
- Mechanistic Insights : The compound may exert protective effects on neuronal cells by reducing oxidative stress and inflammation, which are critical factors in neurodegeneration .
Case Studies
- Breast Cancer Study : A study involving MCF-7 cells treated with varying concentrations of the compound found a dose-dependent response in apoptosis markers, indicating its potential as a therapeutic agent in breast cancer treatment.
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound demonstrated superior efficacy against certain resistant strains of bacteria, suggesting its potential as an alternative antimicrobial agent .
Properties
IUPAC Name |
2-(4-ethylphenyl)-2-(1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-2-13-7-9-14(10-8-13)16(11-19)17-12-20-18-6-4-3-5-15(17)18/h3-10,12,16,20H,2,11,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIRNEWUMYFSCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CN)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














